![molecular formula C6H3ClN2O3S2 B13501677 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O3S2 and a molecular weight of 250.7 g/mol.
Métodos De Preparación
The synthesis of 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . This reaction yields various derivatives of the compound, which can be further purified and characterized . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, antibacterial, and antiviral properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, its derivatives may inhibit the activity of inflammatory mediators, thereby reducing inflammation .
Comparación Con Compuestos Similares
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride can be compared with other similar compounds, such as 4-Hydroxythieno[2,3-d]pyrimidine derivatives While both compounds share a similar core structure, the position of the sulfonyl chloride group and other substituents can significantly influence their chemical properties and reactivity
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives may lead to the development of new materials, drugs, and therapeutic agents.
Propiedades
Fórmula molecular |
C6H3ClN2O3S2 |
|---|---|
Peso molecular |
250.7 g/mol |
Nombre IUPAC |
4-oxo-3H-thieno[3,2-d]pyrimidine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClN2O3S2/c7-14(11,12)3-1-13-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) |
Clave InChI |
YGKICWUUMVHAKT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(S1)C(=O)NC=N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




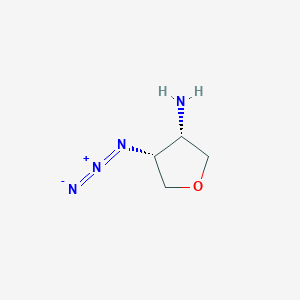
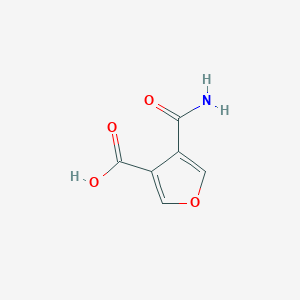
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)

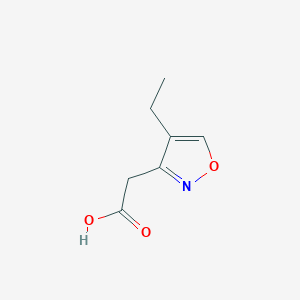

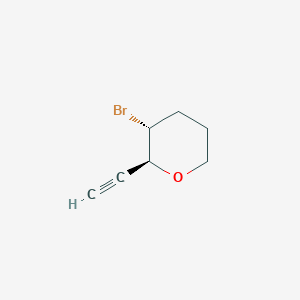
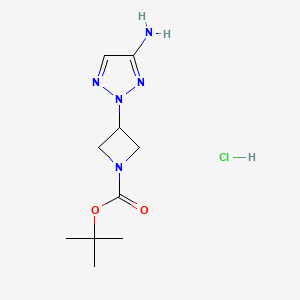
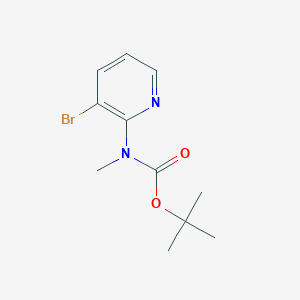


![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
